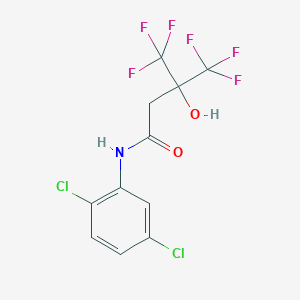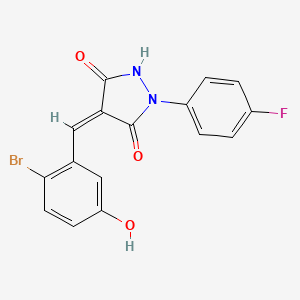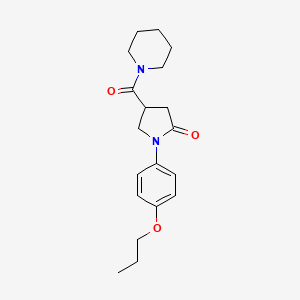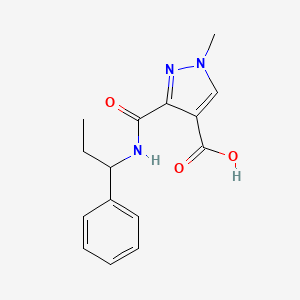
N~1~-(2,5-DICHLOROPHENYL)-4,4,4-TRIFLUORO-3-HYDROXY-3-(TRIFLUOROMETHYL)BUTANAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2,5-DICHLOROPHENYL)-4,4,4-TRIFLUORO-3-HYDROXY-3-(TRIFLUOROMETHYL)BUTANAMIDE is a complex organic compound characterized by the presence of multiple halogen atoms and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,5-DICHLOROPHENYL)-4,4,4-TRIFLUORO-3-HYDROXY-3-(TRIFLUOROMETHYL)BUTANAMIDE typically involves multiple steps, starting from readily available precursors. The process often includes halogenation, hydroxylation, and amide formation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Key considerations include the management of hazardous reagents and by-products, as well as adherence to environmental and safety regulations.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(2,5-DICHLOROPHENYL)-4,4,4-TRIFLUORO-3-HYDROXY-3-(TRIFLUOROMETHYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N~1~-(2,5-DICHLOROPHENYL)-4,4,4-TRIFLUORO-3-HYDROXY-3-(TRIFLUOROMETHYL)BUTANAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of N1-(2,5-DICHLOROPHENYL)-4,4,4-TRIFLUORO-3-HYDROXY-3-(TRIFLUOROMETHYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other halogenated amides and trifluoromethyl-containing molecules. Examples are:
- N-(2,6-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide
- N-(2,5-dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide
Uniqueness
N~1~-(2,5-DICHLOROPHENYL)-4,4,4-TRIFLUORO-3-HYDROXY-3-(TRIFLUOROMETHYL)BUTANAMIDE is unique due to its specific combination of halogen atoms and functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl groups, in particular, contribute to its stability and reactivity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-(2,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2F6NO2/c12-5-1-2-6(13)7(3-5)20-8(21)4-9(22,10(14,15)16)11(17,18)19/h1-3,22H,4H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDSSMBJLKXCGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)CC(C(F)(F)F)(C(F)(F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-DIBROMO-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-THIOPHENECARBOXAMIDE](/img/structure/B4869725.png)
![N-isobutyl-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4869735.png)

![N~4~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4869745.png)


![5-bromo-N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2-methoxy-3-methylbenzamide](/img/structure/B4869774.png)
![ETHYL 2-[(2-{[4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-(3-METHOXYPROPYL)-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXYLATE](/img/structure/B4869799.png)
![2-bromo-3,4,5-trimethoxy-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B4869809.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-N-methylbenzamide](/img/structure/B4869812.png)
![7-(4-methoxybenzyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4869822.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide](/img/structure/B4869829.png)
![N-(3-chlorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B4869835.png)
